molecular formula C20H19ClN4O2 B2543465 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887462-03-5

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2543465
CAS No.: 887462-03-5
M. Wt: 382.85
InChI Key: JCTVHHJCWAZRMS-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core. Its structure includes a 3-chlorophenyl-substituted piperazine moiety linked via a carbonyl group at position 3 and a methyl group at position 7.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-14-5-6-18-22-12-17(20(27)25(18)13-14)19(26)24-9-7-23(8-10-24)16-4-2-3-15(21)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTVHHJCWAZRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include precise control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.

Scientific Research Applications

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following analysis focuses on structural variations in analogous compounds and their implications:

Substituent Variations on the Piperazine Ring

Target Compound vs. Ethyl/Methyl-Piperazine Derivatives
  • Target Compound : 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

    • Piperazine substitution: 3-chlorophenyl group at position 3.
    • Key feature: Chlorine atom enhances lipophilicity and may influence receptor affinity.
  • Analogues :

    • 2-(4-Ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ():
  • Piperazine substitution: 4-ethyl group.
  • Structural difference: Replaces 3-chlorophenyl with ethyl, reducing electron-withdrawing effects but increasing hydrophobicity.
  • Additional group: Thioxo-thiazolidinone moiety, which may confer hydrogen-bonding capacity . 7-(4-Methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one ():
  • Piperazine substitution: 4-methyl group.
  • Structural difference: Smaller alkyl group (methyl) reduces steric hindrance compared to ethyl or chlorophenyl.
Table 1: Piperazine Substitution Effects
Compound Piperazine Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-Chlorophenyl Carbonyl, Methyl Not reported
Ethylpiperazine Derivative () 4-Ethyl Thioxo-thiazolidinone, Methyl 501.66 (for similar compounds)
Methylpiperazine Derivative () 4-Methyl 3,4-Dimethoxyphenyl, Methyl Not reported

Variations in the Core Heterocyclic System

Target Compound vs. Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
  • Compound 44f ():
    • Core structure: Pyrido[3,4-d]pyrimidin-4(3H)-one.
    • Substituent: 4-Phenylpiperazinylmethyl group.
    • Structural difference: Expanded pyrimidine ring system may alter binding pocket compatibility compared to the target compound’s pyrido[1,2-a]pyrimidin-4-one core .
Target Compound vs. Pyrrolo-Pyrimidinone Hybrids
  • 2-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (): Core structure: Pyrido-pyrrolo-pyrimidinone. Structural difference: Additional pyrrole ring fused to the pyrimidinone, increasing planar surface area for π-π stacking interactions .

Halogenated Analogues

  • Risperidone-related Impurity ():
    • Structure: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
    • Key difference: Fluorinated benzisoxazole replaces the 3-chlorophenyl group. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Implications of Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound may improve binding to hydrophobic pockets in enzymes or receptors compared to ethyl/methylpiperazine analogues.
  • Thiazolidinone vs.
  • Fluorinated Analogues : Fluorine substitution () often enhances bioavailability and resistance to oxidative metabolism compared to chlorine.

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